molecular formula C9H9N3O2 B2756725 1-Ethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid CAS No. 926207-75-2

1-Ethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

Cat. No.: B2756725
CAS No.: 926207-75-2
M. Wt: 191.19
InChI Key: QDCGGUUHASJKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a privileged chemical scaffold in biomedical research, recognized for its structural similarity to purine bases, which allows it to interact with a variety of biological targets . This compound serves as a key synthetic intermediate and pharmacophore in the development of novel therapeutic agents. Its core structure is a prominent feature in compounds investigated as potent and selective activators of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . Activation of PPARα is a key therapeutic strategy for managing dyslipidemia, and research indicates that derivatives based on this scaffold can achieve transcriptional activation at lower concentrations than traditional fibrates, presenting a promising lead for treating metabolic diseases . Furthermore, the 1H-pyrazolo[3,4-b]pyridine ring system is established as a versatile scaffold in anticancer discovery research . Novel derivatives have demonstrated significant in vitro antitumor and specific antileukemic activity, with mechanistic studies showing they can induce cell cycle arrest in the G2/M phase and modulate proteins related to cell death and viability in leukemia cell lines . The carboxylic acid moiety at the 5-position and the ethyl group at the N1 position make this compound a versatile building block for further chemical functionalization, enabling the exploration of structure-activity relationships across multiple target classes .

Properties

IUPAC Name

1-ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-12-8-6(5-11-12)3-7(4-10-8)9(13)14/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCGGUUHASJKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C=C2C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Using AC-SO3H Catalyst

A novel green synthesis pathway employs sulfonated activated carbon (AC-SO3H) as a catalyst to construct the pyrazolo[3,4-b]pyridine core. The method begins with 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1 ) and aniline in ethanol under mild conditions. The cascade reaction involves:

  • Formation of Tetrahydro Intermediate : Stirring 1 with aniline and AC-SO3H (5 mg) in ethanol (2 mL) at room temperature for 30–45 minutes initiates a ring-opening/closing sequence, yielding ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1b ).
  • Oxidation to Aromatic System : Subsequent oxidation steps convert the tetrahydro intermediate to the fully aromatic pyrazolo[3,4-b]pyridine-5-carboxylate.

Key Data :

  • Yield : 80% on gram-scale.
  • Advantages : Utilizes a recyclable catalyst, operational simplicity, and scalability.
  • Limitations : Requires post-synthetic oxidation for aromatization, adding steps.

Nitrosation and Cyclization from Pyridine Precursors

A high-yield route described in patent CN102911174A involves nitrosation and cyclization of substituted pyridines:

  • Nitrosation of Pyridine Derivative : Treating 5-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester (V ) with sodium nitrite (1.0–2.0 equiv) in dilute sulfuric acid at −5°C to 0°C generates a diazonium intermediate.
  • Cyclization : Intramolecular cyclization under acidic conditions forms the pyrazolo[3,4-b]pyridine skeleton.

Key Data :

  • Yield : >90%.
  • Conditions : Low temperatures (−5°C to 0°C) prevent side reactions.
  • Scope : Adaptable to bromo- and fluoro-substituted precursors.

Japp–Klingemann Reaction with Arenediazonium Tosylates

An efficient one-pot protocol synthesizes pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines:

  • SNAr Reaction : 2-Chloro-3-nitropyridine reacts with a nucleophile (e.g., methoxide) to displace chloride.
  • Modified Japp–Klingemann Reaction : Coupling with arenediazonium tosylates forms hydrazones, which undergo cyclization in situ to pyrazolo[4,3-b]pyridines.
  • Hydrolysis : Ethyl esters are hydrolyzed to carboxylic acids using NaOH or HCl.

Example : Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5a ) is hydrolyzed to the carboxylic acid derivative.

Key Data :

  • Yield : 70–85% for the cyclization step.
  • Advantages : Combines azo-coupling and cyclization in one pot.
  • Challenge : Competing acetyl migration necessitates careful control of base and temperature.

Hydrolysis of Ethyl Ester Derivatives

A common strategy involves synthesizing ethyl 1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate followed by hydrolysis:

  • Ester Synthesis : As described in patent US4364948A, 1-ethyl-6-methyl-4-(3-oxo-n-butylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester is prepared via condensation of 3-oxo-n-butylamine ketal with a pyrazolo[3,4-b]pyridine intermediate.
  • Acid Hydrolysis : Treating the ester with aqueous HCl or H2SO4 under reflux yields the carboxylic acid.

Key Data :

  • Yield : >95% for hydrolysis.
  • Conditions : Reflux in 6M HCl for 4–6 hours.

Comparative Analysis of Preparation Methods

Method Catalyst/Conditions Yield Scalability Complexity
Cyclocondensation AC-SO3H, ethanol, RT 80% High Moderate
Nitrosation-Cyclization H2SO4, −5°C–0°C >90% Moderate Low
Japp–Klingemann K2CO3/MeCN, 20–40°C 70–85% High High
Ester Hydrolysis 6M HCl, reflux >95% High Low

Key Observations :

  • Ester Hydrolysis offers the highest yield and simplicity but requires pre-synthesized esters.
  • Nitrosation-Cyclization is optimal for brominated analogs but requires precise temperature control.
  • Green Catalysis (AC-SO3H) aligns with sustainable chemistry trends but necessitates additional oxidation.

Chemical Reactions Analysis

1-Ethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemical Properties and Structure

1-Ethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid possesses a unique structure that contributes to its biological activity. The compound's molecular formula is C9H10N3O2C_9H_{10}N_3O_2, and it features a pyrazolo-pyridine core that is known for its pharmacological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for various chemical transformations and biological interactions.

Drug Development

This compound has been investigated for its potential as a therapeutic agent in several medical conditions:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo[3,4-B]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, preliminary cell-based assays indicated promising results against breast cancer (MCF7) and melanoma (SKMEL-28) cell lines .
  • Cardiovascular Disorders : Research into substituted pyrazolo[1,5-a]pyridine derivatives has highlighted their potential in treating cardiovascular disorders by modulating the nitric oxide/cyclic guanosine monophosphate signaling pathway .

Biological Assays

The compound has been utilized in various biological assays to evaluate its antimicrobial and antioxidant properties:

  • Antimicrobial Activity : The compound's derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition through disc diffusion methods .
  • Antioxidant Activity : The antioxidant capacity of related compounds has been assessed using the DPPH radical scavenging assay, demonstrating significant inhibition percentages that suggest potential health benefits .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazolo[3,4-B]pyridine derivatives:

Study ReferenceFocusKey Findings
Prabhakar et al. (2024) Synthesis of 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine DerivativesIdentified good antibacterial activity against S. aureus and E. coli; computational docking showed favorable interactions.
Silva et al. (2016) Anticancer ActivityEvaluated anticancer properties on multiple tumor cell lines; showed significant cytotoxicity against specific cancer types.
Recent Advances in Pyrazole Compounds Functionalization and ApplicationsDiscussed the synthesis of functionalized pyrazoles with promising antioxidant activities; highlighted the importance of structural modifications for enhanced efficacy.

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 1-ethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid exhibit diverse biological activities depending on substituent variations at key positions (N1, C4, and C5). Below is a systematic comparison:

Substituent Effects at N1

  • 1-Ethyl vs. 1-Phenyl Derivatives: Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Table 1, Compound 5 in ): The phenyl group at N1 improves antiviral activity, likely by enhancing π-π stacking with viral targets. However, this substitution reduces solubility compared to the ethyl analog .

Substituent Effects at C4

  • Amino vs. Chloro Groups: 4-Amino Derivatives:
  • 4-Amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester: Exhibits sub-10 nM affinity for A1 adenosine receptors (A1ARs), attributed to the amino group’s hydrogen-bonding capacity with the receptor’s hydrophobic pocket .
  • 4-[(Methylpyridin-2-yl)-amino] analogs: Demonstrate enhanced antiviral activity due to improved π-cation interactions with viral enzymes . 4-Chloro Derivatives:
  • Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 41095-07-2): The chloro group increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions for further derivatization .

Substituent Effects at C5

  • Carboxylic Acid vs. Ester/Amide Derivatives :
    • This compound : The free carboxylic acid is critical for NAMPT inhibition (IC50 < 50 nM in ), as it mimics the natural substrate’s carboxylate group .
    • Ethyl ester derivatives (e.g., SQ 20009) : Show potent PDE inhibition (Ki < 100 nM) due to improved cell membrane permeability compared to the carboxylic acid form .
    • Amide derivatives : Exhibit prolonged metabolic stability and oral bioavailability, making them suitable for in vivo studies (e.g., NAMPT inhibitors in ) .

Pharmacological Selectivity

  • A1AR vs. BZ1 Receptor Selectivity: 4-Amino-1-substituted pyrazolo[3,4-b]pyridine esters (e.g., anxiolytic Compound 27 in ) show >10-fold selectivity for BZ1 over BZ2 receptors, minimizing sedation compared to diazepam .
  • Antimicrobial Spectrum: 4-(Arylamino)-1-phenyl analogs () exhibit potent activity against drug-resistant S. epidermidis (MIC comparable to oxacillin) but weaker effects on Gram-negative bacteria .

Biological Activity

1-Ethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10_{10}H10_{10}ClN3_3O2_2
  • Molecular Weight : 225.632 g/mol
  • CAS Number : 59060-16-1
  • Density : 1.57 g/cm³
  • Boiling Point : 404.1 °C
  • Flash Point : 198.2 °C

Antiviral Activity

Recent studies have highlighted the antiviral potential of 1-Ethyl-1H-pyrazolo[3,4-B]pyridine derivatives against various viruses:

  • Herpes Simplex Virus (HSV) : Compounds derived from this structure show significant anti-HSV activity. For instance, one derivative demonstrated an EC50_{50} value of 0.04 μmol against HSV-1, indicating strong inhibitory effects compared to standard treatments .
  • Vesicular Stomatitis Virus (VSV) : Research indicates that certain derivatives exhibit high antiviral efficacy against VSV, with notable reductions in viral titers observed .
CompoundVirus TypeEC50_{50} (μmol)
Compound 5HSV-10.04
Compound 6VSVNot specified

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes:

  • COX Inhibition : The IC50_{50} values for COX-2 inhibition were reported at approximately 0.04 μmol, comparable to celecoxib, a well-known anti-inflammatory drug .

The biological activity of 1-Ethyl-1H-pyrazolo[3,4-B]pyridine derivatives is attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : The compounds have been shown to inhibit key enzymes involved in viral replication and inflammatory pathways.
  • Cellular Proliferation : Studies demonstrate that these compounds can suppress cellular proliferation in cancer cell lines such as HeLa and A375, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of pyrazolo[3,4-B]pyridine derivatives:

  • Antiviral Studies : A study investigated the antiviral activities of various derivatives against tobacco mosaic virus (TMV), revealing promising results with curative activities exceeding those of commercial agents .
  • Anti-inflammatory Effects : Another research highlighted the synthesis of substituted derivatives demonstrating significant anti-inflammatory effects in carrageenan-induced edema models .
  • Selectivity Profiles : The selectivity of these compounds towards specific kinases has been characterized, with some showing excellent inhibition against CDK2 and CDK9, indicating their potential as targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves hydrolysis of ethyl ester precursors. For example, ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes hydrolysis with LiOH in dioxane/water (4:1) to yield the carboxylic acid derivative in 94% yield . Alternative routes use α,β-unsaturated compounds and N-nucleophiles catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H) under mild conditions, improving reaction efficiency .

Q. How is the structural characterization of pyrazolo[3,4-b]pyridine derivatives performed?

  • Methodological Answer : Characterization employs spectroscopic techniques:

  • IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1717 cm⁻¹) .
  • ¹H NMR : Confirms substituent positions (e.g., ethyl group signals at δ ~1.3–1.5 ppm for CH3 and δ ~4.2–4.5 ppm for CH2) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .

Q. What biological activities have been reported for this compound class?

  • Methodological Answer : Derivatives exhibit diverse activities:

  • Antimicrobial : 4-(arylamino)-1-phenyl derivatives show efficacy against drug-resistant S. epidermidis at 3.12–6.25 μg mL⁻¹ .
  • Anxiolytic : Ethyl ester derivatives (e.g., tracazolate) demonstrate potent activity in behavioral assays (e.g., shock-induced suppression of drinking) via benzodiazepine receptor binding .
  • Enzyme inhibition : Amide derivatives inhibit human nicotinamide phosphoribosyltransferase (NAMPT) with IC₅₀ < 10 nM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization for receptor selectivity?

  • Methodological Answer : SAR studies reveal critical substituent effects:

  • C4 amino groups : Enhance adenosine A1 receptor (A1AR) antagonism (e.g., 50 nM affinity) .
  • C5 esters/amides : Improve benzodiazepine receptor subtype selectivity (BZ1 over BZ2) by modulating steric and electronic properties . Computational docking (e.g., using B3LYP/6-31G methods) predicts binding modes and guides rational design .

Q. What strategies resolve conflicting data on phosphodiesterase (PDE) inhibition vs. benzodiazepine receptor activity?

  • Methodological Answer : Contradictory results (e.g., etazolate as a PDE4 inhibitor vs. BZ receptor ligand) are addressed via:

  • Functional assays : Separate PDE enzymatic activity (measured via cAMP/cGMP hydrolysis) from receptor binding (e.g., [³H]flunitrazepam displacement) .
  • Metabolite analysis : Confirm whether observed activity stems from the parent compound or metabolites (e.g., tracazolate’s >80% oral absorption in rats vs. active metabolites) .

Q. How are computational methods integrated into pyrazolo[3,4-b]pyridine drug design?

  • Methodological Answer : Density functional theory (DFT) and molecular docking are used to:

  • Predict tautomeric stability (e.g., dienol vs. keto-enol forms) using B3LYP/6-31G basis sets .
  • Optimize binding to targets like NAMPT or adenosine receptors by analyzing electrostatic potentials and H-bond interactions .

Q. What experimental designs validate target engagement in cellular models?

  • Methodological Answer : Key approaches include:

  • Flow cytometry : Quantify ROS production in oligodendrocytes to assess neuroprotective effects .
  • Kinetic assays : Measure NAMPT inhibition via NAD+ depletion in cancer cell lines .
  • Receptor autoradiography : Map BZ1/BZ2 subtype distribution in brain regions to confirm selectivity .

Data Contradiction Analysis

Q. Why do some derivatives show divergent activities in antimicrobial vs. anticancer assays?

  • Analysis : Structural variations (e.g., C4 aryl vs. alkyl groups) alter lipophilicity and membrane permeability. For example, 4-arylaminophenyl derivatives enhance Gram-positive antibacterial activity but reduce anticancer potency due to reduced cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.